molecular formula C8H4BrF3O B1284209 3-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 477535-41-4

3-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No. B1284209
M. Wt: 253.02 g/mol
InChI Key: PCRLZGCXLNNMFL-UHFFFAOYSA-N
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Patent
US08853215B2

Procedure details

The title compound was prepared from (3-bromo-5-(trifluoromethyl)phenyl)methanol (Reference Example 38) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 3-bromo-5-(trifluoromethyl)benzaldehyde (22.03 g, 85%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.ClC1C=C(C=C(C(F)(F)F)C=1)C=O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=1)[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.03 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.